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molecular formula C12H13N B8509093 2-phenethyl-1H-pyrrole

2-phenethyl-1H-pyrrole

Cat. No. B8509093
M. Wt: 171.24 g/mol
InChI Key: MRGVUWNMTRFDSW-UHFFFAOYSA-N
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Patent
US04543361

Procedure details

Compound (III) is dissolved in an ethereal solvent, preferably anhydrous tetrahydrofuran, and a complex metal hydride, preferably lithium aluminum hydride, is added. The mixture is reacted at reflux temperature for 35-53 hours, preferably 48 hours. Excess of hydride is destroyed with organic solvent and the reaction mixture is purified by methods known to the art to afford 2-[phenethyl]pyrrole (IV).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([C:10]2[NH:11][CH:12]=[CH:13][CH:14]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:8]([C:10]1[NH:11][CH:12]=[CH:13][CH:14]=1)[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)C=1NC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
metal hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 35-53 hours
Duration
44 (± 9) h
CUSTOM
Type
CUSTOM
Details
preferably 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Excess of hydride is destroyed with organic solvent
CUSTOM
Type
CUSTOM
Details
the reaction mixture is purified by methods

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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